![molecular formula C6H10O3 B2817850 (S)-Methyl tetrahydrofuran-3-carboxylate CAS No. 165611-33-6](/img/structure/B2817850.png)
(S)-Methyl tetrahydrofuran-3-carboxylate
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Overview
Description
“(S)-Methyl tetrahydrofuran-3-carboxylate” is a chemical compound with the CAS Number: 165611-33-6 . Its molecular formula is C6H10O3 and it has a molecular weight of 130.14 . It is also known by its IUPAC name, methyl (3S)-tetrahydro-3-furancarboxylate .
Molecular Structure Analysis
The InChI code for “(S)-Methyl tetrahydrofuran-3-carboxylate” is 1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m0/s1 . This code provides a specific representation of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“(S)-Methyl tetrahydrofuran-3-carboxylate” is a colorless to yellow sticky oil to semi-solid substance .Scientific Research Applications
Synthesis of Functionalized Derivatives
(S)-Methyl tetrahydrofuran-3-carboxylate serves as a key intermediate in the synthesis of functionalized furan derivatives, demonstrating versatility in organic synthesis. The compound is obtained through processes involving the deprotonation of cyclopropanes, addition of carbonyl compounds, ring cleavage, and subsequent reductive or oxidative work-up, yielding good overall yields (Brückner & Reissig, 1985).
Transformation into Disubstituted Tetrahydrofurans
Another application involves the acid-catalyzed transformation of α-trifluoromethanesulfonates of γ- and δ-lactones into 2,5-disubstituted homochiral tetrahydrofurans. This process achieves excellent yields of methyl tetrahydrofuran-α-carboxylates, showcasing the compound's role in producing diverse tetrahydrofurans under varying conditions (Wheatley et al., 1993).
Catalytic Oxidative Cyclization-Alkoxycarbonylation
The compound is also pivotal in the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing tetrahydrofuran, dioxolane, and oxazoline derivatives in satisfactory yields. This method highlights the compound's utility in catalytic reactions, offering a pathway to diverse heterocyclic structures (Bacchi et al., 2005).
Liquid- and Solid-Phase Synthesis
(S)-Methyl tetrahydrofuran-3-carboxylate is also used in the synthesis of quinoxalines from (E)-3-diazenylbut-2-enes, both in liquid and solid-phase, leading to 3-methylquinoxaline-2-carboxylates. This demonstrates the compound's versatility in different phases of chemical synthesis (Attanasi et al., 2001).
Activation of Carboxylic Acids
The compound is involved in the activation of carboxylic acids to generate triacyloxyboranes, which can then react with various nucleophiles to produce amides and esters in excellent yield. This application highlights its role in facilitating reactions involving carboxylic acid activation and nucleophilic substitution (Huang, Reilly, & Buckle, 2007).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
properties
IUPAC Name |
methyl (3S)-oxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl tetrahydrofuran-3-carboxylate |
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